Doxpicomine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxpicomine, also known as 1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3-ylmethanamine, is a mild opioid analgesic drug. It acts as a mu-opioid receptor agonist and is of fairly low potency. A 400 mg dose of this compound is approximately equivalent in pain-killing effect to 8 mg of morphine or 100 mg of pethidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxpicomine can be synthesized through a multi-step process involving the reaction of 1,3-dioxane with pyridine derivatives. The key steps include:
Formation of the dioxane ring: This involves the reaction of ethylene glycol with formaldehyde under acidic conditions to form 1,3-dioxane.
Attachment of the pyridine ring: The dioxane ring is then reacted with a pyridine derivative in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Doxpicomine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Doxpicomine has several scientific research applications:
Chemistry: It is used as a lead compound to derive further analogues for studying structure-activity relationships.
Biology: this compound is used in preclinical studies to understand its pharmacological effects and interactions with biological systems.
Medicine: The compound is studied for its analgesic properties and potential use in pain management.
Mechanism of Action
Doxpicomine exerts its effects by acting as a mu-opioid receptor agonist. It binds to these receptors in the central nervous system, leading to analgesic effects. The activation of mu-opioid receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing pain perception .
Comparison with Similar Compounds
Similar Compounds
Morphine: A potent opioid analgesic with a higher potency compared to doxpicomine.
Pethidine: Another opioid analgesic with a potency similar to that of this compound.
Codeine: A mild opioid analgesic with a lower potency compared to this compound.
Uniqueness of this compound
This compound is unique due to its mild potency and specific chemical structure, which includes a dioxane ring and a pyridine derivative. This structure allows for the derivation of various analogues with potentially different pharmacological properties .
Properties
CAS No. |
62904-71-6 |
---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(1R)-1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)12(10-4-3-5-13-6-10)11-7-15-9-16-8-11/h3-6,11-12H,7-9H2,1-2H3/t12-/m0/s1 |
InChI Key |
SMZVRZPJXBGNFT-LBPRGKRZSA-N |
Isomeric SMILES |
CN(C)[C@H](C1COCOC1)C2=CN=CC=C2 |
SMILES |
CN(C)C(C1COCOC1)C2=CN=CC=C2 |
Canonical SMILES |
CN(C)C(C1COCOC1)C2=CN=CC=C2 |
62904-71-6 | |
Synonyms |
doxpicodin doxpicodin dihydrochloride doxpicodin dihydrochloride, (+)-isomer doxpicodin dihydrochloride, (-)-isomer doxpicodin maleate doxpicomine L-3-((dimethylamino)-(m-dioxan-5-yl)methyl)pyridine Lilly 108380 LY 108380 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.